molecular formula C15H11F3N4O2 B283617 (5Z)-4-methyl-2,6-dioxo-5-[[2-[3-(trifluoromethyl)phenyl]hydrazinyl]methylidene]pyridine-3-carbonitrile

(5Z)-4-methyl-2,6-dioxo-5-[[2-[3-(trifluoromethyl)phenyl]hydrazinyl]methylidene]pyridine-3-carbonitrile

Cat. No. B283617
M. Wt: 336.27 g/mol
InChI Key: YQEVCQUTAWWOPG-GHXNOFRVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(5Z)-4-methyl-2,6-dioxo-5-[[2-[3-(trifluoromethyl)phenyl]hydrazinyl]methylidene]pyridine-3-carbonitrile, also known as TFP or trifluoperazine, is a chemical compound that has been widely used in scientific research. It is a member of the phenothiazine class of compounds and has been shown to have a diverse range of biochemical and physiological effects. In

Mechanism of Action

The mechanism of action of (5Z)-4-methyl-2,6-dioxo-5-[[2-[3-(trifluoromethyl)phenyl]hydrazinyl]methylidene]pyridine-3-carbonitrile is complex and not fully understood. It is known to interact with a variety of receptors and ion channels in the nervous system, including dopamine, serotonin, and histamine receptors, as well as voltage-gated calcium channels. (5Z)-4-methyl-2,6-dioxo-5-[[2-[3-(trifluoromethyl)phenyl]hydrazinyl]methylidene]pyridine-3-carbonitrile has also been shown to inhibit the activity of certain enzymes involved in the metabolism of neurotransmitters.
Biochemical and Physiological Effects:
(5Z)-4-methyl-2,6-dioxo-5-[[2-[3-(trifluoromethyl)phenyl]hydrazinyl]methylidene]pyridine-3-carbonitrile has a wide range of biochemical and physiological effects, including the modulation of neurotransmitter release, the inhibition of certain ion channels, and the induction of oxidative stress in cells. It has also been shown to have anti-inflammatory and anti-cancer properties.

Advantages and Limitations for Lab Experiments

One of the advantages of using (5Z)-4-methyl-2,6-dioxo-5-[[2-[3-(trifluoromethyl)phenyl]hydrazinyl]methylidene]pyridine-3-carbonitrile in lab experiments is its well-characterized mechanism of action. It is also relatively easy to obtain and has been used in a wide variety of studies. However, one limitation of (5Z)-4-methyl-2,6-dioxo-5-[[2-[3-(trifluoromethyl)phenyl]hydrazinyl]methylidene]pyridine-3-carbonitrile is that it can have off-target effects on other receptors and ion channels, which can complicate data interpretation.

Future Directions

There are many potential future directions for the study of (5Z)-4-methyl-2,6-dioxo-5-[[2-[3-(trifluoromethyl)phenyl]hydrazinyl]methylidene]pyridine-3-carbonitrile. One area of interest is the development of more selective analogs that can target specific receptors or ion channels. (5Z)-4-methyl-2,6-dioxo-5-[[2-[3-(trifluoromethyl)phenyl]hydrazinyl]methylidene]pyridine-3-carbonitrile could also be used in combination with other compounds to investigate synergistic effects on biological processes. Additionally, the use of (5Z)-4-methyl-2,6-dioxo-5-[[2-[3-(trifluoromethyl)phenyl]hydrazinyl]methylidene]pyridine-3-carbonitrile in animal models of disease could provide insights into potential therapeutic applications.

Synthesis Methods

The synthesis of (5Z)-4-methyl-2,6-dioxo-5-[[2-[3-(trifluoromethyl)phenyl]hydrazinyl]methylidene]pyridine-3-carbonitrile involves a multi-step process that begins with the reaction of 3-(trifluoromethyl)aniline with ethyl 2-cyanoacetate to form 3-(trifluoromethyl)phenylhydrazine. This intermediate is then reacted with 4-methyl-2,6-dioxo-1,2,3,4-tetrahydropyridine-3-carbonitrile in the presence of a base to yield (5Z)-4-methyl-2,6-dioxo-5-[[2-[3-(trifluoromethyl)phenyl]hydrazinyl]methylidene]pyridine-3-carbonitrile.

Scientific Research Applications

(5Z)-4-methyl-2,6-dioxo-5-[[2-[3-(trifluoromethyl)phenyl]hydrazinyl]methylidene]pyridine-3-carbonitrile has been widely used in scientific research as a tool to study the mechanisms of action of various biological processes. It has been shown to have a wide range of effects on the nervous system, including the modulation of neurotransmitter release and the inhibition of certain ion channels. (5Z)-4-methyl-2,6-dioxo-5-[[2-[3-(trifluoromethyl)phenyl]hydrazinyl]methylidene]pyridine-3-carbonitrile has also been used to study the effects of oxidative stress on cells and to investigate the role of certain proteins in cancer cell growth.

properties

Molecular Formula

C15H11F3N4O2

Molecular Weight

336.27 g/mol

IUPAC Name

(5Z)-4-methyl-2,6-dioxo-5-[[2-[3-(trifluoromethyl)phenyl]hydrazinyl]methylidene]pyridine-3-carbonitrile

InChI

InChI=1S/C15H11F3N4O2/c1-8-11(6-19)13(23)21-14(24)12(8)7-20-22-10-4-2-3-9(5-10)15(16,17)18/h2-5,7,20,22H,1H3,(H,21,23,24)/b12-7-

InChI Key

YQEVCQUTAWWOPG-GHXNOFRVSA-N

Isomeric SMILES

CC\1=C(C(=O)NC(=O)/C1=C\NNC2=CC=CC(=C2)C(F)(F)F)C#N

SMILES

CC1=C(C(=O)NC(=O)C1=CNNC2=CC=CC(=C2)C(F)(F)F)C#N

Canonical SMILES

CC1=C(C(=O)NC(=O)C1=CNNC2=CC=CC(=C2)C(F)(F)F)C#N

Origin of Product

United States

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